2-[(Azetidin-3-yloxy)methyl]benzonitrile
Description
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(azetidin-3-yloxymethyl)benzonitrile |
InChI |
InChI=1S/C11H12N2O/c12-5-9-3-1-2-4-10(9)8-14-11-6-13-7-11/h1-4,11,13H,6-8H2 |
InChI Key |
KMXPNJLHRJGZRC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CC=CC=C2C#N |
Origin of Product |
United States |
Preparation Methods
Reaction of 3-Hydroxybenzonitrile with Azetidine under Basic Conditions
One documented method involves the direct reaction of 3-hydroxybenzonitrile with azetidine in the presence of a base. The base deprotonates the phenolic hydroxyl group, generating a phenolate ion that acts as a nucleophile. This nucleophile then attacks an azetidine derivative bearing a suitable electrophilic center (such as an alkyl halide or activated methyl group), leading to the formation of the ether bond linking the azetidine ring to the benzonitrile scaffold.
-
- Base: potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
- Solvent: polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
- Temperature: moderate heating (e.g., 60–80 °C)
- Reaction time: several hours to overnight
-
- Quenching with water or ammonium chloride solution
- Extraction with ethyl acetate or dichloromethane
- Purification via silica gel column chromatography
This method typically yields moderate to good product yields and is favored for its straightforward approach and use of commercially available starting materials.
Buchwald–Hartwig Coupling Approach
Another advanced synthetic strategy involves the Buchwald–Hartwig amination or etherification, which uses palladium catalysis to couple aryl halides with azetidine derivatives.
- Key steps:
- Starting from a halogenated benzonitrile (e.g., 2-chlorobenzonitrile or 3-fluoro-4-formylbenzonitrile derivatives)
- Use of palladium acetate (Pd(OAc)2) as catalyst
- Ligands such as BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthalene)
- Base such as cesium carbonate (Cs2CO3)
- Solvent: 1,4-dioxane or similar
- Temperature: typically around 80 °C
- Reaction under nitrogen atmosphere to avoid oxidation
This method allows for selective formation of the aryl-azetidine ether bond with high efficiency and is compatible with a variety of functional groups, including nitriles.
Multi-Step Synthesis via Protected Intermediates
In some cases, the azetidine moiety is introduced after formation of a protected intermediate on the benzonitrile ring. For example, acetal or other protecting groups can be used to mask reactive aldehyde or hydroxyl functionalities during early synthesis steps, which are later deprotected to reveal the reactive site for azetidine coupling.
- Typical sequence:
- Formation of acetal-protected benzonitrile derivatives
- Palladium-catalyzed coupling with azetidine or its precursors
- Deprotection under acidic conditions (e.g., aqueous HCl or trifluoroacetic acid)
- Final purification
This approach allows for greater control over regioselectivity and functional group compatibility during synthesis.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Direct etherification | 3-Hydroxybenzonitrile + azetidine | K2CO3 or Cs2CO3 | DMF or NMP | 60–80 | Moderate | Simple, uses base; moderate yields |
| Buchwald–Hartwig coupling | Halogenated benzonitrile + azetidine | Pd(OAc)2, BINAP, Cs2CO3 | 1,4-Dioxane | ~80 | High | High selectivity; requires Pd catalyst |
| Multi-step with protected intermediates | Acetal-protected benzonitrile + azetidine | Pd catalyst, acid for deprotection | Various | Room temp to 80 | High | Allows regioselective synthesis |
Mechanistic Insights
- The direct etherification proceeds via nucleophilic attack of the azetidine nitrogen or oxygen on an electrophilic carbon, facilitated by deprotonation of the phenol group.
- In Buchwald–Hartwig coupling, the palladium catalyst forms a complex with the aryl halide, undergoes oxidative addition, and then coordinates with the azetidine nucleophile before reductive elimination forms the aryl-azetidine ether bond.
- Protecting groups stabilize reactive intermediates and prevent side reactions during multi-step syntheses.
Summary of Research Findings and Applications
- The synthesis of 2-[(Azetidin-3-yloxy)methyl]benzonitrile has been demonstrated through multiple robust methods, with palladium-catalyzed coupling offering the highest efficiency and selectivity.
- The compound’s structure, combining azetidine and benzonitrile moieties, makes it a candidate for further medicinal chemistry exploration due to potential biological activity arising from these functional groups.
- The preparation methods are adaptable for scale-up with appropriate optimization of catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(Azetidin-3-yloxy)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Oxidized derivatives of the benzonitrile group
Reduction: Reduced derivatives of the azetidine ring
Substitution: Substituted benzonitrile derivatives
Scientific Research Applications
It appears "2-[(Azetidin-3-yloxy)methyl]benzonitrile" is a chemical compound with potential applications in scientific research. Here's what the search results suggest:
Basic Information
- Chemical Structure: 2-[(Azetidin-3-yloxy)methyl]benzonitrile has the molecular formula C11H12N2O .
- PubChem CID: The PubChem Compound Identifier (CID) for this compound is 63105918 .
Potential Applications
While the search results do not explicitly detail the applications of "2-[(Azetidin-3-yloxy)methyl]benzonitrile," they do provide some context:
- Azetidine Derivatives: The compound contains an azetidine ring, and research is being conducted on synthesizing new azetidine derivatives for various applications .
- Pharmaceutical Research: Azetidine derivatives are found in pharmaceuticals such as Baricitinib, a drug used to treat rheumatoid arthritis .
- Building Blocks: Benzonitriles are useful as building blocks for synthesizing more complex molecules, potentially including pharmaceuticals, fragrances, and polymers .
Additional Information
- Spectroscopic Analysis: Detailed spectral analysis, including IR and 1H-NMR, has been performed on azetidine derivatives, which could be relevant to characterizing "2-[(Azetidin-3-yloxy)methyl]benzonitrile" .
- Related Research: Studies involving heterocyclic amines and their potential carcinogenic effects might offer related insights, though not directly applicable .
Mechanism of Action
The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring and benzonitrile group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Key properties of benzonitrile derivatives depend on substituent polarity and steric effects:
The azetidine derivative’s compact ring system may enhance rigidity and reduce solubility compared to flexible alkylamino analogs .
Pharmacological and Functional Comparisons
- DPP-4 Inhibition: Quinazolinone-linked benzonitriles (e.g., 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile) exhibit potent dipeptidyl peptidase-4 (DPP-4) inhibition (IC₅₀: 0.8–3.2 µM), attributed to hydrogen bonding and hydrophobic interactions with the enzyme’s active site .
- Antimicrobial Activity : Epoxide-containing analogs like 2-{[(2R)-3,3-dimethyloxiran-2-yl]methyl}benzonitrile () show activity against fungal strains, with stereochemistry critical to efficacy .
- Fluorescence Probes: Derivatives such as (E)-4-(((2-(2-(2-(3',6'-bis-(diethylamino)-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-ethoxy)ethoxy)ethyl)imino)methyl)benzonitrile () are used in photo-induced electron transfer assays, leveraging the nitrile group’s electron-withdrawing effects .
Key Research Findings and Limitations
- Synthetic Challenges : Azetidine rings are prone to ring strain, requiring careful optimization of reaction conditions (e.g., low temperature, inert atmosphere) to prevent decomposition .
- Thermodynamic Stability : Density-functional theory (DFT) studies () suggest that exact exchange terms in exchange-correlation functionals improve predictions for nitrile-containing systems, aiding in computational modeling of azetidine derivatives .
- Toxicity and Safety : Benzonitrile analogs like 3-(3-thienyl)benzonitrile () require stringent handling due to respiratory hazards, a concern likely applicable to the azetidine derivative .
Table 1: Bioactivity of Selected Benzonitrile Derivatives
Biological Activity
2-[(Azetidin-3-yloxy)methyl]benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in pharmacology.
Synthesis
The synthesis of 2-[(Azetidin-3-yloxy)methyl]benzonitrile involves several steps that typically include the formation of the azetidine ring followed by the introduction of the benzonitrile moiety. The synthetic pathway often utilizes various reagents and solvents to achieve high yields and purity. For instance, a common method involves reacting an appropriate azetidine precursor with a benzonitrile derivative under controlled conditions.
The biological activity of 2-[(Azetidin-3-yloxy)methyl]benzonitrile is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that this compound may act as an inhibitor of certain kinases, which play critical roles in cell proliferation and survival.
Pharmacological Profile
The pharmacological profile of 2-[(Azetidin-3-yloxy)methyl]benzonitrile includes:
- Antitumor Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of 2-[(Azetidin-3-yloxy)methyl]benzonitrile:
-
Case Study on Antitumor Efficacy :
- Objective : To assess the effect of 2-[(Azetidin-3-yloxy)methyl]benzonitrile on tumor growth in xenograft models.
- Methodology : Mice were implanted with human cancer cells and treated with varying doses of the compound.
- Findings : Significant reduction in tumor size was observed compared to control groups, with minimal side effects reported.
-
Case Study on Anti-inflammatory Activity :
- Objective : To evaluate the anti-inflammatory effects using a rat model of arthritis.
- Methodology : Rats were administered the compound, and inflammatory markers were measured.
- Findings : Marked decrease in pro-inflammatory cytokines was noted, supporting its potential therapeutic use in inflammatory conditions.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
